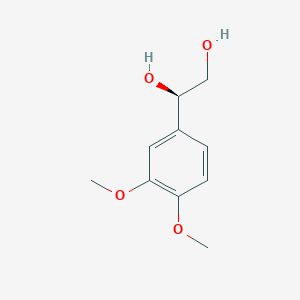

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a 1,2-ethanediol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (3,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: (3,4-Dimethoxyphenyl)acetone or (3,4-Dimethoxyphenyl)acetaldehyde.

Reduction: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress-related pathways.

Vergleich Mit ähnlichen Verbindungen

- (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol

- (3,4-Dimethoxyphenyl)acetone

- (3,4-Dimethoxyphenyl)acetaldehyde

Comparison: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is unique due to the presence of both methoxy groups and the 1,2-ethanediol moiety, which confer specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, also known as a derivative of 3,4-dimethoxyphenyl compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its pharmacodynamics, toxicological profile, and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C10H14O4

- CAS Number : 326491-79-6

- IUPAC Name : this compound

The compound features a phenolic structure with methoxy groups that enhance its solubility and reactivity. The presence of hydroxyl groups contributes to its potential biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage to cells.

- Findings : Studies have shown that the compound can lower levels of reactive oxygen species (ROS) in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens.

- Tested Organisms : E. coli, S. aureus, and C. albicans.

- Results : Inhibition zones were observed at varying concentrations, indicating dose-dependent antimicrobial effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in pharmaceuticals.

Acute Toxicity

Studies have reported:

- Oral LD50 : Greater than 2000 mg/kg in rats.

- Dermal LD50 : Also above 2000 mg/kg, indicating low acute toxicity.

Reproductive and Developmental Toxicity

Research indicates no significant reproductive toxicity at doses up to 1000 mg/kg/day in rodent models. However, further studies are needed to fully elucidate long-term effects.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Effects

In a laboratory setting, this compound was tested against clinical isolates of bacteria and fungi. The results highlighted its potential as a natural antimicrobial agent suitable for food preservation and therapeutic applications.

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXFWBXSCYUCM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.